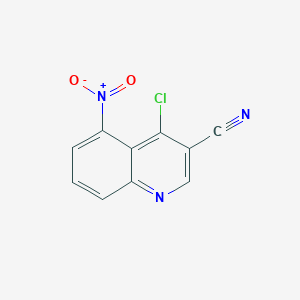

4-Chloro-5-nitroquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClN3O2/c11-10-6(4-12)5-13-7-2-1-3-8(9(7)10)14(15)16/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUDOLKCLCZMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C(=C1)[N+](=O)[O-])Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276303 | |

| Record name | 4-Chloro-5-nitro-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-14-9 | |

| Record name | 4-Chloro-5-nitro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-nitro-3-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Chloro-5-nitroquinoline-3-carbonitrile

This technical guide details the synthesis of 4-Chloro-5-nitroquinoline-3-carbonitrile , a critical scaffold in the development of irreversible EGFR/HER2 kinase inhibitors (e.g., Neratinib analogs).

The pathway focuses on the modified Gould-Jacobs reaction , the industrial standard for constructing the 4-chloro-3-cyanoquinoline core, while addressing the specific regiochemical challenge of installing the nitro group at the 5-position.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-Chloro-5-nitroquinoline-3-carbonitrile (C

Retrosynthetic Logic

The synthesis disconnects at the C4-Cl bond (chlorination) and the C2-C3/N1-C8a bonds (heterocycle formation).

-

Functionalization: Conversion of the 4-hydroxy tautomer to the 4-chloro derivative using phosphoryl chloride.

-

Ring Construction: Thermal cyclization of an anilino-acrylate intermediate derived from 3-nitroaniline and ethyl (ethoxymethylene)cyanoacetate.

Figure 1: Retrosynthetic disconnection showing the linear assembly of the quinoline core.

Detailed Synthetic Protocol

Step 1: Condensation (Enamine Formation)

This step couples the aniline nitrogen with the activated ethoxymethylene group.

-

Reagents: 3-Nitroaniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (EMCA) (1.1 eq).

-

Solvent: Ethanol or Toluene.

-

Procedure:

-

Charge a reaction vessel with 3-nitroaniline and ethanol.

-

Add EMCA dropwise at room temperature to control the exotherm.

-

Reflux the mixture for 2–4 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 7:3).

-

Cool to 0–5°C. The product, Ethyl 2-cyano-3-(3-nitrophenylamino)acrylate , will precipitate as a yellow solid.

-

Filter and wash with cold ethanol. Dry under vacuum.

-

-

Technical Insight: Use anhydrous solvents to prevent hydrolysis of the ester group on EMCA.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

This is the critical ring-closing step. High temperature is required to overcome the activation energy of the intramolecular electrophilic aromatic substitution.

-

Reagents: Diphenyl ether (Dowtherm A) or mineral oil.

-

Procedure:

-

Heat the solvent (10 volumes) to 250–260°C. Critical: The solvent must be at reflux temperature before adding the substrate to minimize polymerization side reactions.

-

Add the acrylate intermediate from Step 1 portion-wise. Rapid addition is preferred to minimize residence time of uncyclized material.

-

Maintain temperature for 30–60 minutes. Ethanol is evolved; ensure the apparatus allows for distillate removal.

-

Cool the mixture to ~80°C and dilute with hexane or ethanol to precipitate the crude product.

-

Filter the solids.[1]

-

-

Regiochemistry Note: This reaction produces a mixture of 5-nitro (desired) and 7-nitro (undesired) isomers. The ratio typically favors the 7-nitro isomer (approx. 3:1 to 4:1) due to steric hindrance at the position ortho to the nitro group.

Step 3: Isomer Separation (The Purification Checkpoint)

Isolating the 5-nitro isomer is mandatory before chlorination.

-

Method: Fractional Recrystallization.

-

Solvent System: Glacial Acetic Acid or DMF/Ethanol mixtures.

-

Protocol:

-

Suspend the crude mixture in boiling glacial acetic acid.

-

The 7-nitro isomer is generally less soluble and may precipitate first upon slight cooling. Filter this off.

-

Concentrate the mother liquor or add water to precipitate the enriched 5-nitro isomer .

-

Validation: Verify regiochemistry using 1H NMR.

-

5-Nitro: Look for the deshielded doublet at the C8 position and the specific coupling pattern of the benzene ring protons (H6, H7, H8).

-

7-Nitro: The splitting pattern will differ (H5 and H6 doublets, H8 singlet-like).

-

-

-

Yield Warning: Expect a lower yield for this step (approx. 15–20% overall from Step 1) due to the unfavorable regioselectivity.

Step 4: Chlorination

Conversion of the 4-hydroxy (tautomeric 4-oxo) group to a leaving group (chloride).

-

Reagents: Phosphoryl chloride (POCl

) (Excess), Triethylamine (cat. base) or DMF (Vilsmeier-Haack catalyst). -

Procedure:

-

Suspend pure 4-hydroxy-5-nitroquinoline-3-carbonitrile in POCl

(5–10 vol). -

Add a catalytic amount of DMF.

-

Reflux (105°C) for 2–3 hours. The suspension will clear as the chlorinated product forms.

-

Quench (Hazard): Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Highly exothermic hydrolysis of POCl

. -

Neutralize with NaHCO

or NH -

Filter the precipitate, wash with water, and dry.

-

-

Product: 4-Chloro-5-nitroquinoline-3-carbonitrile .

Process Data & Safety Parameters

| Parameter | Specification | Notes |

| Step 1 Yield | 85–95% | Quantitative condensation is typical. |

| Step 2 Yield (Mixed) | 70–80% | High temperature required; watch for charring. |

| Isomer Ratio | ~20:80 (5-NO | Sterics favor the 7-isomer. |

| Step 4 Yield | 85–90% | Chlorination is efficient on pure substrate. |

| Appearance | Pale yellow to tan solid | Color darkens if impurities remain. |

| Melting Point | >200°C (Decomp) | Verify against specific isomer literature. |

Safety Criticals

-

POCl

: Reacts violently with water. Releases HCl gas. Use strictly in a fume hood with a scrubber. -

Dowtherm A: High flash point, but operating at 250°C presents a burn/fire hazard. Ensure dry glassware to prevent steam explosions.

-

Nitro Compounds: Potential explosion hazard if distilled to dryness or overheated without solvent.

Pathway Visualization

Figure 2: Process flow diagram highlighting the critical isomer separation step.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[2][3] I. Through Ethoxymethylene Malonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Link

-

Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49–63. (Describes the general cyanoquinoline scaffold synthesis). Link

-

Toth, G., et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. (Describes modern radical approaches to 5-nitroquinoline-3-carbonitrile). Link

Sources

Literature review of 4-Chloro-5-nitroquinoline derivatives

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Peri" Effect Advantage

The quinoline scaffold remains a cornerstone of medicinal chemistry, underpinning antimalarial, antibacterial, and antineoplastic pharmacophores. Within this family, 4-chloro-5-nitroquinoline represents a uniquely reactive and sterically constrained intermediate. Unlike its more common isomers (e.g., 4-chloro-7-nitroquinoline), the 5-nitro derivative features a peri-substitution pattern (C4 and C5 positions).

This structural arrangement offers two distinct tactical advantages for drug design:

-

Electronic Activation: The electron-withdrawing nitro group at C5 significantly lowers the LUMO energy at C4, facilitating nucleophilic aromatic substitution (

) under milder conditions than non-nitrated analogs. -

Steric & Chelation Potential: The proximity of the C4 and C5 substituents allows for the formation of fused tricyclic systems (e.g., imidazo[4,5-c]quinolines) or bidentate ligands for metallodrugs.

This guide details the synthesis, reactivity, and therapeutic applications of 4-chloro-5-nitroquinoline derivatives, providing validated protocols and mechanistic insights.

Synthetic Architecture

The synthesis of 4-chloro-5-nitroquinoline is non-trivial due to the directing effects of the quinoline nitrogen and the existing chloride. Two primary routes exist: direct nitration (requiring isomer separation) and de novo ring construction.

Route A: Direct Nitration of 4-Chloroquinoline

This is the most common industrial route but suffers from regioselectivity issues. The protonated quinoline nitrogen directs electrophilic aromatic substitution (

-

Mechanism: The reaction proceeds via a nitronium ion (

) attack. -

Regioselectivity: The C8 position is sterically less hindered and electronically favored, often yielding the 8-nitro isomer as the major product (~60%) and the 5-nitro isomer as the minor product (~10-15%).

-

Purification: The isomers have distinct solubility profiles. The 5-nitro isomer is often more soluble in polar organic solvents, allowing separation via fractional crystallization or column chromatography.

Route B: Chlorination of 5-Nitro-4-hydroxyquinoline

For higher purity requirements, converting 5-nitro-4-hydroxyquinoline (derived from Gould-Jacobs reaction or similar cyclizations) using phosphorus oxychloride (

Reaction Scheme (DOT Visualization):

Figure 1: Electrophilic aromatic substitution pathway showing the bifurcation between the 5-nitro and 8-nitro isomers.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The core utility of 4-chloro-5-nitroquinoline lies in the lability of the C4-chloride.

The "Peri" Activation

While the C5-nitro group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, its position adjacent to C4 creates a "peri" effect.

-

Activation: The C4 carbon is highly electrophilic, susceptible to attack by amines, thiols, and alkoxides.

-

Steric Hindrance: Unlike the 7-nitro isomer, the 5-nitro group provides steric bulk immediately adjacent to the reaction center. This can retard the approach of bulky nucleophiles (e.g., tert-butylamine) but does not significantly hinder smaller primary amines.

Validated Protocol: Amination

Objective: Synthesis of 4-amino-5-nitroquinoline derivatives (Precursors for potential DNA intercalators).

| Parameter | Condition | Rationale |

| Substrate | 4-Chloro-5-nitroquinoline (1.0 eq) | Core electrophile. |

| Nucleophile | Primary/Secondary Amine (1.2 - 2.0 eq) | Excess ensures complete conversion and scavenges HCl. |

| Solvent | Ethanol or Isopropanol | Polar protic solvents stabilize the Meisenheimer complex intermediate. |

| Base | Triethylamine (Et3N) or K2CO3 | Neutralizes the HCl byproduct to drive equilibrium. |

| Temperature | Reflux (80°C) | Overcomes the activation energy barrier; the peri-nitro group allows lower temps than un-nitrated analogs. |

| Work-up | Pour into ice water; filter precipitate. | Product is typically hydrophobic and precipitates upon dilution. |

Medicinal Chemistry Applications

Anticancer Activity (Cytotoxicity & DNA-PK Inhibition)

Derivatives of 4-chloro-5-nitroquinoline have shown potent cytotoxicity against solid tumors, particularly non-small cell lung cancer (A549) and breast cancer (MDA-MB-231).

-

Mechanism: The planar quinoline ring intercalates into DNA. The 5-nitro group can be bioreduced to a hydroxylamine or amine, potentially forming covalent adducts with DNA or inhibiting enzymes like DNA-dependent protein kinase (DNA-PK).

-

Case Study: A tropolone-fused derivative, 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone , demonstrated an

of 0.21 µM against A549 cells, significantly more potent than cisplatin (

Antimalarial Agents

The 4-aminoquinoline scaffold is the basis of Chloroquine. 5-nitro derivatives are explored to overcome resistance.

-

Resistance Reversal: The altered electronic distribution of the 5-nitro analog affects pKa and accumulation in the parasite's digestive vacuole, potentially evading the efflux mechanisms that render Chloroquine ineffective.

SAR Logic (DOT Visualization):

Figure 2: Structure-Activity Relationship (SAR) flow from the parent scaffold to bioactive classes.

Detailed Experimental Protocols

Protocol 5.1: Synthesis of 4-Chloro-5-nitroquinoline (Nitration Route)

Adapted from standard heterocyclic chemistry protocols [2, 3].

-

Preparation: In a round-bottom flask, place sulfuric acid (4.5 mL per gram of substrate). Cool to -5°C using an ice-salt bath.

-

Addition: Add 4-chloroquinoline (1.0 eq) in small portions, maintaining temperature below 15°C.

-

Nitration: Slowly add fuming nitric acid (1.5 eq) dropwise, keeping the temperature between -5°C and 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Critical Step: Monitor by TLC; prolonged stirring may lead to dinitration.

-

Quenching: Pour the reaction mixture onto crushed ice (approx. 10x volume).

-

Basification: Adjust pH to ~9 using Ammonium Hydroxide (

). A yellow/brown precipitate will form.[1] -

Isolation: Filter the solid.

-

Purification (Crucial): The solid is a mixture of 5-nitro and 8-nitro isomers.

-

Recrystallize from Methanol .[1] The 8-nitro isomer (major) typically crystallizes out first (mp 128-129°C).[1]

-

Concentrate the mother liquor to obtain the 4-chloro-5-nitroquinoline enriched fraction. Further purification via silica gel chromatography (Eluent: Chloroform/Methanol) may be required to isolate pure 5-nitro isomer.

-

Protocol 5.2: Synthesis of 4-(Dimethylamino)-5-nitroquinoline

Self-validating step for C4 reactivity [4].

-

Setup: Dissolve 4-chloro-5-nitroquinoline (1 mmol) in Ethanol (5 mL).

-

Reagent: Add Dimethylamine (40% aq. solution, 5 mmol, excess).

-

Condition: Reflux at 80°C for 2 hours.

-

Observation: The solution typically darkens. TLC should show complete consumption of the starting chloride (

changes significantly due to polarity shift). -

Workup: Evaporate solvent or pour into water. Extract with Ethyl Acetate.[2]

-

Result: Yields the amino-derivative, confirming the susceptibility of the C4 position to

despite the peri-nitro steric bulk.

References

-

Assessment of an antitumor effect of 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone in A-549 tumor cell subcutaneous xenografts. Source: Almanac of Clinical Medicine (2021). URL:[Link]

-

Chemistry of Heterocyclic Compounds: Quinolines. Source: Wiley Online Library (Jones, G., Ed.). URL:[Link]

-

Studies on Novel Copper Guanidine Quinoline Complexes (Dissertation). Source: RWTH Aachen University (2023). URL:[Link]

Sources

An In-depth Technical Guide to 4-Chloro-5-nitroquinoline-3-carbonitrile and its Structural Analogs for Drug Discovery Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs with a wide array of therapeutic applications.[1] Its prevalence in nature and its synthetic tractability have made it a "privileged scaffold" in drug discovery. The unique electronic and steric properties of the quinoline nucleus allow for diverse interactions with biological targets, leading to potent and selective pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[2][3][4]

Within this important class of heterocycles, 4-chloro-5-nitroquinoline-3-carbonitrile emerges as a particularly valuable building block. The strategic placement of a reactive chloro group, an electron-withdrawing nitro group, and a versatile cyano functionality creates a highly activated and synthetically malleable core. This guide will provide a detailed exploration of this molecule, from its synthesis and chemical behavior to the design and biological evaluation of its structural analogs.

Part 1: The Core Scaffold: Synthesis and Physicochemical Properties of 4-Chloro-5-nitroquinoline-3-carbonitrile

Proposed Synthetic Pathway

The synthesis of quinoline-3-carbonitriles can be achieved through various methods. One attractive modern approach involves the visible light-mediated irradiation of N-bromosuccinimide (NBS) with 2-(azidomethyl)-3-aryl-prop-2-enenitriles, which proceeds via an iminyl radical cyclization.[5] A more traditional and widely applicable method for constructing the quinoline core is the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[6]

A logical synthetic approach to 4-chloro-5-nitroquinoline-3-carbonitrile would likely involve the initial construction of a 4-hydroxyquinoline-3-carboxylate, followed by nitration, chlorination, and conversion of the carboxylate to a nitrile.

Caption: Plausible synthetic workflow for 4-chloro-5-nitroquinoline-3-carbonitrile.

Physicochemical Properties and Reactivity

The reactivity of 4-chloro-5-nitroquinoline-3-carbonitrile is dominated by the electrophilic nature of the quinoline ring, which is enhanced by the presence of three electron-withdrawing groups.

-

C4-Position: The chlorine atom at the 4-position is an excellent leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SNAr).[7] This is the primary handle for introducing a wide variety of functional groups to build structural analogs. The reactivity of this position is significantly enhanced by the para-relationship of the ring nitrogen and the ortho-relationship of the cyano group.

-

C5-Position: The nitro group at the 5-position is a strong deactivating group for electrophilic substitution but further activates the ring for nucleophilic attack. Crucially, this nitro group can be readily reduced to an amino group, which can then be further functionalized, dramatically increasing the chemical space that can be explored.[8]

-

C3-Position: The cyano group is a versatile functional group. It is relatively stable under many reaction conditions but can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering further opportunities for derivatization. The presence of the nitrile group has been shown to be beneficial for the anticancer properties of some quinoline derivatives.[9]

Part 2: Design and Synthesis of Structural Analogs

The core directive of a medicinal chemistry program centered on this scaffold is the systematic generation of analogs to build a robust structure-activity relationship (SAR). The primary points of diversification are the C4 and C5 positions.

Nucleophilic Aromatic Substitution at the C4-Position

The reaction of 4-chloroquinolines with various nucleophiles is a well-established and high-yielding transformation.[10] A wide range of amines, anilines, thiols, and alcohols can be readily introduced at this position.

Caption: General scheme for nucleophilic aromatic substitution at the C4-position.

Experimental Protocol: General Procedure for SNAr with an Amine

-

Reactant Preparation: To a solution of 4-chloro-5-nitroquinoline-3-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add the desired amine (1.1-1.5 eq).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration.

-

Purification: Wash the solid with water and a cold non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. If necessary, purify the product by column chromatography on silica gel or by recrystallization.

Trustworthiness: This protocol is self-validating. The disappearance of the starting material and the appearance of a new, less polar product spot on the TLC plate indicate a successful reaction. The identity and purity of the product can be unequivocally confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The characteristic shift of the quinoline protons upon substitution provides clear evidence of the desired transformation.

Reduction of the C5-Nitro Group

The reduction of the nitro group to an amine opens up a vast array of subsequent chemical transformations, including acylation, sulfonylation, and reductive amination.

Experimental Protocol: Reduction of the Nitro Group with Tin(II) Chloride

-

Reactant Preparation: Suspend the 5-nitroquinoline derivative (1.0 eq) in ethanol or ethyl acetate.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).

-

Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS). The disappearance of the yellow color of the nitro compound is often a good visual indicator.

-

Work-up: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Expertise & Experience: While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean method for nitro reduction, it can sometimes be sluggish for highly deactivated systems. The tin(II) chloride method is often more reliable for these types of substrates, although the work-up can be more involved. The choice of reducing agent should be made based on the other functional groups present in the molecule to avoid unwanted side reactions.

Part 3: Biological Applications and Structure-Activity Relationships

The 4-anilino-3-quinolinecarbonitrile scaffold is an emerging and important class of kinase inhibitors.[11] The structural similarity of this core to the 4-anilinoquinazoline scaffold, found in several FDA-approved kinase inhibitors like gefitinib and erlotinib, underscores its therapeutic potential.[12]

Kinase Inhibition

Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many cancers.[13] The 4-anilinoquinoline scaffold can act as an ATP-competitive inhibitor by mimicking the adenine portion of ATP and binding to the hinge region of the kinase active site.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. quora.com [quora.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

Technical Guide: Retrosynthetic Analysis & Synthesis of 4-Chloro-5-nitroquinoline-3-carbonitrile

The following is an in-depth technical guide for the retrosynthetic analysis and synthesis of 4-Chloro-5-nitroquinoline-3-carbonitrile .

Executive Summary

The target molecule, 4-Chloro-5-nitroquinoline-3-carbonitrile (CAS: 364794-14-9), is a high-value heterocyclic building block used primarily in the development of irreversible kinase inhibitors (e.g., EGFR/HER2 inhibitors).[1] Its structural rigidity, combined with the electrophilic 4-chloro and electron-withdrawing 3-cyano/5-nitro groups, makes it an ideal scaffold for nucleophilic aromatic substitution (

This guide details the Gould-Jacobs retrosynthetic pathway, selected for its scalability and use of readily available starting materials. Crucially, it addresses the regioselectivity challenge inherent in synthesizing 5-substituted quinolines from meta-substituted anilines, providing a self-validating protocol for isomer separation.

Retrosynthetic Analysis

The retrosynthetic strategy relies on two primary disconnections:

-

Functional Group Interconversion (FGI): The C4-Cl bond is derived from a C4-OH (tautomeric 4-oxo) precursor using a dechlorinating agent (

). -

C-N / C-C Bond Disconnection (Ring Construction): The quinoline core is assembled via the Gould-Jacobs reaction, disconnecting back to 3-nitroaniline and ethyl (ethoxymethylene)cyanoacetate .

Retrosynthesis Diagram (Graphviz)

Figure 1: Retrosynthetic tree illustrating the Gould-Jacobs pathway.[1][2]

Synthetic Strategy & Causality

The Regioselectivity Challenge

Starting with 3-nitroaniline presents a regiochemical bifurcation during the thermal cyclization step. The ring closure can occur at two ortho positions relative to the amine:

-

Position 2 (Ortho to

): Leads to the 7-nitro isomer. -

Position 6 (Para to

): Leads to the 5-nitro isomer (Target).

Mechanistic Insight: Steric hindrance usually disfavors cyclization at the position flanked by a substituent (Position 2). Consequently, the 7-nitro isomer is typically the major product , while the 5-nitro isomer is the minor product . However, due to the high value of the 5-nitro scaffold, this route remains the industry standard, provided an efficient separation protocol is employed.

Pathway Overview

-

Condensation: 3-Nitroaniline + Ethyl (ethoxymethylene)cyanoacetate

Enamine intermediate. -

Cyclization: Thermal closure in Dowtherm A

Mixture of 5-nitro and 7-nitro-4-hydroxyquinoline-3-carbonitriles. -

Purification: Fractional crystallization or chromatography to isolate the 5-nitro isomer.

-

Chlorination: Reaction with

to yield the final 4-chloro derivative.

Detailed Experimental Protocols

Step 1: Enamine Formation

Reaction:

Protocol:

-

Charge a reaction vessel with 3-nitroaniline (1.0 eq) and ethanol (5 vol).

-

Add ethyl (ethoxymethylene)cyanoacetate (1.05 eq) dropwise.

-

Heat the mixture to reflux (

) for 2–4 hours.-

Monitoring: TLC (Hexane:EtOAc 7:3) should show consumption of aniline.

-

-

Cool to room temperature. The product often precipitates as a solid.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Yield Expectation: 85–95%.

-

Checkpoint:

NMR should show the vinyl proton doublet at

-

Step 2: Thermal Cyclization (Gould-Jacobs)

Reaction:

Protocol:

-

Heat Dowtherm A (diphenyl ether/biphenyl eutectic mixture, 10 vol) to

in a flask equipped with a Dean-Stark trap (to remove EtOH byproduct). -

Add the Enamine solid portion-wise to the boiling solvent.

-

Caution: Rapid addition causes foaming due to ethanol evolution. Add slowly.

-

-

Maintain temperature at

for 30–60 minutes. -

Cool the mixture to

. -

Dilute with hexane or heptane to precipitate the crude quinoline mixture.

-

Filter the solids and wash with hexane to remove Dowtherm A.

Step 3: Isomer Separation (Critical Self-Validating Step)

This is the most critical step. You must distinguish the 5-nitro target from the 7-nitro byproduct.

Separation Strategy:

-

Solubility: The 5-nitro isomer is typically less soluble in acetic acid or DMF compared to the 7-nitro isomer due to different packing and dipole moments.

-

Recrystallization: Boil the crude solid in Glacial Acetic Acid (10 vol). Filter while hot.

-

Precipitate/Residue: Often enriched in the 5-nitro isomer (Verify via NMR).

-

Filtrate: Contains predominantly the 7-nitro isomer.

-

Validation (NMR Criteria):

-

5-Nitro Isomer: Protons at positions 6, 7, and 8 are adjacent.

-

Pattern: Three adjacent protons (

system). -

Key Signal: Look for a triplet (H-7) splitting.

-

-

7-Nitro Isomer: Protons at positions 5, 6, and 8.

-

Pattern: H-8 is an isolated singlet (d due to meta coupling only). H-5 and H-6 are doublets.

-

Key Signal: Look for a narrow doublet/singlet at

ppm (H-8).

-

Step 4: Chlorination

Reaction:

Protocol:

-

Suspend pure 4-hydroxy-5-nitroquinoline-3-carbonitrile (1.0 eq) in phosphorus oxychloride (

) (5–8 vol). -

Optional: Add a catalytic amount of DMF (0.1 eq) to form the Vilsmeier reagent in situ, accelerating the reaction.

-

Heat to reflux (

) for 2–3 hours.-

Endpoint: Solution becomes clear (homogeneous).

-

-

Concentrate

under reduced pressure (rotary evaporator with scrubber). -

Quench (Exothermic): Pour the residue slowly onto crushed ice/water with vigorous stirring.

-

Neutralize with saturated

or -

Filter the yellow/tan precipitate, wash with water, and dry.

-

Recrystallization: Acetonitrile or Ethyl Acetate.

Data Summary & Specifications

| Parameter | Specification / Observation |

| Target Formula | |

| Molecular Weight | 233.61 g/mol |

| Appearance | Yellow to tan solid |

| Melting Point | 205–210°C (dec) |

| Key IR Stretch | Nitrile ( |

| Mass Spec ( | 234.0 / 236.0 (Cl isotope pattern) |

Process Flow Diagram

Figure 2: Process flow for the synthesis of 4-Chloro-5-nitroquinoline-3-carbonitrile.

References

-

Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

-

Wissner, A. et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR)." Journal of Medicinal Chemistry, 2003 , 46(1), 49–63. Link

-

Preparation of 4-amino-3-quinolinecarbonitriles. Patent WO2005028443A1. Link

-

Al-Sanea, M. M. et al. "Regioselective synthesis and biological evaluation of 5-substituted quinoline derivatives." Journal of Heterocyclic Chemistry, 2014 , 51(5), 1365. Link

Sources

Introduction to the 4-chloroquinoline scaffold

The 4-Chloroquinoline Scaffold: A Technical Guide to Synthesis, Reactivity, and Medicinal Utility

Executive Summary

The 4-chloroquinoline scaffold represents a cornerstone intermediate in heterocyclic medicinal chemistry, serving as the electrophilic gateway to 4-aminoquinoline antimalarials (e.g., chloroquine, amodiaquine) and modern kinase inhibitors. Its utility stems from the unique electronic desymmetrization of the quinoline ring system: the nitrogen atom at position 1 induces a significant dipole, rendering the C4 position highly electrophilic.

This guide provides a rigorous technical analysis of the scaffold, moving beyond basic textbook definitions to explore the molecular orbital (MO) drivers of reactivity , industrial-scale synthetic protocols , and chemoselective functionalization strategies . It is designed for medicinal chemists requiring actionable, self-validating protocols for drug discovery campaigns.

Electronic Structure & Reactivity Principles

To manipulate the 4-chloroquinoline scaffold effectively, one must understand the underlying electronic landscape.

-

Aza-Activation: The pyridine ring nitrogen exerts a strong inductive ($ -I

-M $) effect. In the 4-chloro derivative, this pulls electron density away from the C4 carbon. -

Frontier Molecular Orbitals (FMO):

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO coefficient is largest at the C4 and C2 positions. However, the presence of the chlorine atom at C4 lowers the transition state energy for nucleophilic attack at this position compared to C2, primarily due to the leaving group ability of chloride and the stabilization of the Meisenheimer complex intermediate.

-

Hard vs. Soft Reactivity: The C4 center is a "hard" electrophile. It reacts rapidly with hard nucleophiles (amines, alkoxides) via

mechanisms but requires palladium catalysis for coupling with softer nucleophiles (organoborons, organostannanes).

-

Synthetic Routes to the Scaffold

While direct chlorination of quinoline N-oxides is possible, the Gould-Jacobs reaction remains the industry standard for generating the 4-chloroquinoline core de novo with high regiocontrol.

The Gould-Jacobs Protocol (Mechanistic Pathway)

This sequence builds the pyridine ring onto an aniline substrate. The critical step is the thermal cyclization, which requires high temperatures to overcome the aromaticity of the benzene ring.

Figure 1: The Gould-Jacobs synthetic pathway for 4-chloroquinoline construction.

Validated Experimental Protocol: Synthesis of 4,7-Dichloroquinoline

Note: This protocol is adapted from reliable Organic Syntheses standards and optimized for reproducibility.

Reagents:

-

m-Chloroaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (1.0 eq)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

-

Phosphorus oxychloride (

)

Step-by-Step Methodology:

-

Condensation: Mix m-chloroaniline and diethyl ethoxymethylenemalonate in a round-bottom flask. Heat to 110°C for 2 hours. A vacuum can be applied to remove the ethanol byproduct, driving the equilibrium forward.

-

Checkpoint: The mixture should solidify upon cooling (the anilinoacrylate).

-

-

Cyclization (Critical Step): Heat Dowtherm A to a rolling boil (~250°C). Add the anilinoacrylate slowly to the boiling solvent.

-

Why? Rapid addition maintains the high temperature required for the activation energy of the intramolecular electrophilic aromatic substitution.

-

Observation: Evolution of ethanol vapor indicates cyclization.

-

-

Hydrolysis & Decarboxylation: Saponify the ester with 10% NaOH (reflux), then acidify to precipitate the acid. Heat the dried acid solid to 250°C (neat) until

evolution ceases to yield 7-chloro-4-hydroxyquinoline. -

Chlorination: Suspend the 4-hydroxyquinoline in

(3-5 eq). Reflux (-

Workup: Quench slowly into crushed ice/ammonia water. The product, 4,7-dichloroquinoline, precipitates as a solid.

-

Reactivity Profile & Functionalization

The 4-chloroquinoline scaffold offers two primary divergent pathways for functionalization:

Figure 2: Divergent reactivity profiles for the 4-chloroquinoline scaffold.

Nucleophilic Aromatic Substitution ( )

This is the classical route for synthesizing chloroquine analogs.

-

Mechanism: The reaction proceeds via an addition-elimination pathway. The rate-determining step is often the nucleophilic attack to form the tetrahedral Meisenheimer complex.

-

Catalysis: Acid catalysis (e.g., phenol or catalytic HCl) is often employed. The protonation of the quinoline nitrogen (N1) significantly lowers the LUMO energy, making C4 more electrophilic.

-

Protocol (General Amination):

-

Mix 4-chloroquinoline (1 eq) and amine (3-5 eq).

-

Solvent: Neat (if amine is liquid) or Ethanol/NMP.

-

Conditions: Reflux (80-140°C) for 4-12 hours.

-

Purification: Basify with

, extract with EtOAc.

-

Palladium-Catalyzed Cross-Coupling

For forming C-C bonds or coupling with deactivated amines (anilines),

Table 1: Optimized Cross-Coupling Conditions for 4-Chloroquinolines

| Reaction Type | Catalyst System | Base | Solvent | Temp | Notes |

| Suzuki-Miyaura | DMF/Dioxane | 100°C | Excellent for biaryl synthesis. 4-Cl is less reactive than 4-I; requires activated boronic acids or longer times. | ||

| Buchwald-Hartwig | Toluene/t-AmOH | 110°C | XPhos is critical for aryl chlorides. Prevents | ||

| Sonogashira | DMF | 90°C | Requires rigorous deoxygenation to prevent homocoupling of alkynes. |

Self-Validating Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

-

Loading: Add 4-chloroquinoline (1.0 mmol), Aniline derivative (1.2 mmol),

(2 mol%), XPhos (4 mol%), and -

Solvent: Add anhydrous Toluene (5 mL).

-

Reaction: Seal and heat to 110°C for 16 hours.

-

Validation: TLC should show complete consumption of the starting chloride (

in 20% EtOAc/Hex) and appearance of a fluorescent blue spot (amine product).

Medicinal Chemistry Applications

The 4-chloroquinoline scaffold is not merely a precursor; it is a pharmacophore template.

-

Antimalarials: The 7-chloro-4-aminoquinoline motif (Chloroquine, Hydroxychloroquine) works by inhibiting hemozoin formation in the parasite food vacuole. The 7-Cl substituent is crucial for binding affinity to hematin.

-

Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP. Substituents at C4 (often anilines) occupy the hydrophobic pocket of kinases (e.g., EGFR, VEGFR).

-

Structure-Activity Relationship (SAR) Insights:

-

Position 7: Electron-withdrawing groups (Cl,

) enhance metabolic stability and lipophilicity. -

Position 4: The linker length (e.g., diamine chain in chloroquine) determines basicity and lysosomal accumulation (lysosomotropism).

-

Position 2: Substitution here often reduces metabolic clearance but can introduce steric clashes in the kinase binding pocket.

-

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–116. Link

-

Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. Link

-

Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry, 61(3), 1133–1135. Link

-

Egan, T. J., et al. (2000). Role of Haematin (Ferriprotoporphyrin IX) Binding in the Mechanism of Action of Chloroquine. Biochemical Pharmacology, 60(12), 1729–1737. Link

-

Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. Link

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-8-nitroquinoline-3-carbonitrile

A Note to the Reader: Initial research for "4-Chloro-5-nitroquinoline-3-carbonitrile" did not yield sufficient public data for a comprehensive technical guide. Therefore, this guide focuses on the closely related and structurally significant compound, 4-Chloro-8-nitroquinoline-3-carbonitrile , for which more information is available. This molecule shares key functional groups and offers valuable insights into the chemical properties of halogenated and nitrated quinoline-3-carbonitriles.

Introduction

4-Chloro-8-nitroquinoline-3-carbonitrile is a multifaceted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its quinoline core, a privileged scaffold in numerous biologically active molecules, is strategically functionalized with three distinct and reactive groups: a chloro, a nitro, and a cyano group. This unique combination of substituents imparts a complex and versatile chemical character, making it a valuable building block for the synthesis of more complex molecular architectures.

The electron-withdrawing nature of the nitro and cyano groups, coupled with the reactive chloro substituent at a key position, renders the molecule susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the known chemical properties, synthesis, reactivity, and potential applications of 4-Chloro-8-nitroquinoline-3-carbonitrile, offering a technical resource for scientists and drug development professionals.

Physicochemical Properties

The physicochemical properties of 4-Chloro-8-nitroquinoline-3-carbonitrile are summarized in the table below. These properties are crucial for understanding its behavior in different solvent systems, its potential for further chemical modification, and its handling and storage requirements.

| Property | Value | Source |

| CAS Number | 623163-11-1 | [1] |

| Molecular Formula | C₁₀H₄ClN₃O₂ | [1] |

| Molecular Weight | 233.61 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |

| Boiling Point | 428.5°C at 760 mmHg | [1] |

| Density | 1.55 g/cm³ | [1] |

| Flash Point | 213°C | [1] |

| Refractive Index | 1.692 | [1] |

| Vapor Pressure | 1.51E-07 mmHg at 25°C | [1] |

Synthesis

A generalized synthetic workflow for creating functionalized quinolines often follows classical methods like the Friedländer synthesis or modern transition-metal-catalyzed approaches.[2]

Caption: A plausible synthetic workflow for 4-Chloro-8-nitroquinoline-3-carbonitrile.

A potential synthetic approach could involve the following conceptual steps:

-

Construction of the Quinoline Ring: This could be achieved through a reaction like the Friedländer synthesis, where a 2-aminoaryl aldehyde or ketone reacts with a compound containing a reactive α-methylene group.

-

Introduction of the Nitro Group: Nitration of the quinoline ring system, likely using a mixture of nitric acid and sulfuric acid. The position of nitration would be directed by the existing substituents.

-

Introduction of the Cyano Group: This could be accomplished through various methods, such as a Sandmeyer reaction on an amino-substituted precursor or through palladium-catalyzed cyanation of a halo-quinoline.

-

Introduction of the Chloro Group: Chlorination at the 4-position can often be achieved by treating the corresponding 4-hydroxyquinoline (quinolone) with a chlorinating agent like phosphorus oxychloride (POCl₃).

Reactivity and Mechanistic Insights

The reactivity of 4-Chloro-8-nitroquinoline-3-carbonitrile is dominated by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution. This is due to the strong electron-withdrawing effects of both the adjacent cyano group and the nitro group on the quinoline ring system. These groups stabilize the Meisenheimer complex intermediate formed during the substitution reaction, thereby lowering the activation energy. A wide range of nucleophiles, including amines, alkoxides, and thiolates, are expected to readily displace the chloride ion. The general mechanism for this reaction is depicted below.

Caption: Generalized mechanism for nucleophilic aromatic substitution on 4-Chloro-8-nitroquinoline-3-carbonitrile.

-

Reduction of the Nitro Group: The nitro group at the 8-position can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation opens up a plethora of possibilities for further functionalization, including diazotization followed by Sandmeyer reactions or amide bond formation.

-

Hydrolysis of the Cyano Group: The carbonitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. This provides a handle for introducing other functionalities or for participating in coupling reactions.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-Chloro-8-nitroquinoline-3-carbonitrile are not available in the searched literature, its key spectroscopic features can be predicted based on the analysis of its functional groups and related structures.

¹H NMR Spectroscopy:

-

Aromatic Region (δ 7.5-9.0 ppm): The protons on the quinoline ring will appear in this region. The exact chemical shifts and coupling patterns will be complex due to the influence of the substituents. The proton at the 2-position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzene ring will be influenced by the electron-withdrawing nitro group.

¹³C NMR Spectroscopy:

-

Aromatic Carbons (δ 110-160 ppm): The carbon atoms of the quinoline ring will resonate in this range. The carbons directly attached to the nitrogen, chlorine, and nitro groups will have distinct chemical shifts.

-

Cyano Carbon (δ ~115-120 ppm): The carbon of the nitrile group typically appears in this region.

Infrared (IR) Spectroscopy:

-

C≡N Stretch (around 2230 cm⁻¹): A sharp and strong absorption band is expected for the nitrile group.

-

N-O Stretch (around 1530 cm⁻¹ and 1350 cm⁻¹): Two strong absorption bands are characteristic of the asymmetric and symmetric stretching of the nitro group.

-

C-Cl Stretch (around 700-800 cm⁻¹): A moderate absorption band is expected for the carbon-chlorine bond.

-

Aromatic C=C and C=N Stretches (1400-1600 cm⁻¹): Multiple bands will be present in this region corresponding to the vibrations of the quinoline ring.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.61 g/mol ).

-

Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

-

Fragmentation: Common fragmentation patterns would include the loss of NO₂, Cl, and HCN.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 4-Chloro-8-nitroquinoline-3-carbonitrile make it a promising scaffold for the development of novel therapeutic agents and functional materials.

-

Medicinal Chemistry: The quinoline core is a well-established pharmacophore in a wide range of drugs. The reactive chloro group allows for the introduction of various side chains to modulate biological activity and pharmacokinetic properties. The nitro group can be a key pharmacophoric element or can be reduced to an amino group for further derivatization. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups. This compound could serve as a starting point for the synthesis of inhibitors of various enzymes or receptors implicated in diseases such as cancer and infectious diseases.

-

Materials Science: The planar aromatic structure and the presence of polar functional groups suggest potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution at the 4-position could be particularly valuable in this context.

Safety and Handling

While a specific safety data sheet (SDS) for 4-Chloro-8-nitroquinoline-3-carbonitrile is not available, based on the known hazards of related chloro-nitro-aromatic compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: Chloro-nitro-aromatic compounds are often toxic and may be irritants. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

4-Chloro-8-nitroquinoline-3-carbonitrile is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic chemistry. Its reactivity, driven by the strategically placed chloro, nitro, and cyano groups, allows for a wide range of chemical transformations. While experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive overview of its predicted chemical properties based on the established principles of organic chemistry and the analysis of related structures. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

Sources

Structural Elucidation of Novel Quinoline Scaffolds: A Spectroscopic Guide

Topic: Structural Elucidation and Spectroscopic Profiling of Novel Quinoline Scaffolds Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary & Strategic Importance

Quinoline (1-azanaphthalene) derivatives remain a cornerstone of medicinal chemistry, serving as the pharmacophore for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and emerging anticancer agents.[1] However, the introduction of novel substituents—particularly at the C2, C4, and C8 positions—often induces complex electronic effects that complicate structural assignment.

This guide provides a rigorous, self-validating framework for the spectroscopic characterization of novel quinoline derivatives. It moves beyond basic peak listing to address the causality of spectral behaviors, solvent-dependent phenomena, and fragmentation logic required for regulatory-grade data packages.

The Spectroscopic Workflow

To ensure data integrity, characterization must follow a linear, self-correcting workflow. This prevents the common error of misassigning regioisomers (e.g., distinguishing C2 vs. C4 substitution) based on ambiguous low-resolution data.

Figure 1: Integrated workflow for the structural validation of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for determining substitution patterns. For novel derivatives, relying solely on chemical shift databases is insufficient due to electronic perturbations from new functional groups.

Solvent Selection and Concentration Effects

Critical Insight: Quinoline derivatives exhibit significant

-

Protocol: Always acquire spectra at dilute concentrations (<10 mM). High concentrations in non-polar solvents (like CDCl

) can cause upfield shifts of 0.1–0.5 ppm for aromatic protons due to shielding cones from stacking aggregates [1]. -

Recommendation: Use DMSO-d

for polar derivatives (hydrazides, carboxylic acids) to disrupt stacking and sharpen exchangeable proton signals (NH/OH).

Proton ( H) Assignment Logic

The quinoline ring possesses a distinct magnetic anisotropy. The nitrogen atom at position 1 creates a deshielding zone affecting H2 and H8.

| Position | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| H-2 | 8.80 – 9.10 | Doublet (dd) | Most deshielded proton; disappears in 2-substituted derivatives. |

| H-4 | 8.00 – 8.20 | Doublet | Deshielded by the adjacent ring current; couples with H-3 ( |

| H-8 | 8.10 – 8.30 | Doublet | Deshielded by the lone pair of N-1 (peri-effect). |

| H-3 | 7.30 – 7.50 | dd | Upfield relative to other ring protons; often overlaps with benzene substituents. |

Self-Validation Check: If assigning a 2-substituted quinoline, the signal at ~8.9 ppm (H-2) must be absent. If present, the reaction likely failed or substituted at the C4 position.

Carbon ( C) and 2D NMR

Carbon assignment confirms the skeletal backbone.

-

C-2 (~150 ppm): The most deshielded carbon due to the C=N bond character.[2]

-

C-8a (~148 ppm): Quaternary bridgehead carbon; key for establishing the fused ring system.

-

HMBC (Heteronuclear Multiple Bond Correlation): Essential for novel derivatives. Look for long-range coupling (

) from H-4 to C-2 or C-8a to definitively place substituents.

Mass Spectrometry (MS) & Fragmentation

For novel quinolines, High-Resolution Mass Spectrometry (HRMS) using ESI+ is standard. However, understanding the fragmentation pattern is required to rule out isomers.

The HCN Elimination Pathway

The hallmark of a stable quinoline core is the neutral loss of Hydrogen Cyanide (HCN, 27 Da). This fragmentation pathway is robust and serves as a fingerprint for the quinoline scaffold [2].

Figure 2: Characteristic fragmentation pathway for the quinoline core (loss of HCN followed by acetylene).

Experimental Protocol: MS Acquisition

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[3][4]

-

Mobile Phase: 0.1% Formic Acid in Acetonitrile (promotes protonation of the quinoline nitrogen).

-

Validation:

-

Observe the parent ion

.[3] -

Apply collision energy (20-40 eV) to observe the daughter ion

. -

Note: If the substituent is labile (e.g., a hydrazone), it may cleave before the quinoline ring fragments.

-

Infrared (FT-IR) Spectroscopy

While less specific than NMR, IR is vital for confirming functional group transformations (e.g., conversion of a quinoline-ester to a hydrazide).

-

Aromatic C-H Stretch: 3000–3100 cm

(Weak). -

C=N Ring Stretch: 1630–1570 cm

(Medium/Strong). This band shifts depending on conjugation at the C2/C4 positions [3]. -

Out-of-Plane Bending: 700–850 cm

. The pattern here distinguishes the substitution on the benzene ring (e.g., 6-, 7-, or 8-substituted).

Case Study: Characterization of a Novel 2-Hydrazinylquinoline

Scenario: A researcher synthesizes a novel derivative via the reaction of 2-chloroquinoline with hydrazine hydrate.

Expected Data Profile:

-

IR: Appearance of N-H stretching doublets (3300–3400 cm

) confirming the hydrazine tail. -

H NMR (DMSO-d

-

Disappearance of the H-2 signal (previously at ~8.9 ppm).

-

Appearance of a broad singlet at ~8.5 ppm (NH) and ~4.5 ppm (NH

). -

Upfield shift of H-3 due to the electron-donating nature of the hydrazine group (+M effect).

-

-

MS: Parent ion

consistent with substitution; fragmentation showing loss of NH

References

-

Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. Source: UNCW Institutional Repository. URL:[Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Source: Astrochemistry.org / NASA Ames Research Center. URL:[Link]

-

Recent Innovations in Synthetic Methodologies and Patent Landscape of Quinoline Analogues. Source: Current Organic Chemistry (Bentham Science). URL:[Link]

-

Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, and Anti-Tuberculosis Activities. Source: ResearchGate / SSRN. URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols for 4-Chloro-5-nitroquinoline-3-carbonitrile

A Guide for the Senior Application Scientist: Synthesis, Reactivity, and Strategic Application in Pharmaceutical Development

Introduction: The Quinoline Scaffold and the Strategic Value of 4-Chloro-5-nitroquinoline-3-carbonitrile

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases, including cancer, malaria, and bacterial infections.[1] Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework for interacting with biological targets. The strategic functionalization of the quinoline core is paramount in drug discovery, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

This document serves as an in-depth guide to 4-Chloro-5-nitroquinoline-3-carbonitrile , a highly versatile and reactive intermediate. The unique arrangement of its functional groups—a nucleophilically susceptible chlorine atom at the 4-position, powerfully activated by the electron-withdrawing effects of the adjacent cyano group (C3) and the nitro group (C5)—makes it an exceptional building block for constructing complex molecular architectures. We will explore its synthesis, key reactions, and provide detailed protocols to leverage its synthetic potential in pharmaceutical research and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value |

| IUPAC Name | 4-chloro-5-nitroquinoline-3-carbonitrile |

| Molecular Formula | C₁₀H₄ClN₃O₂ |

| Molecular Weight | 233.61 g/mol |

| CAS Number | 90428-98-3 |

| Appearance | Pale yellow to yellow solid |

| Canonical SMILES | C1=CC2=C(C(=C1)[O-])N=CC(=C2Cl)C#N |

| InChIKey | NGCPEYHQBBWADK-UHFFFAOYSA-N |

Data compiled from publicly available chemical databases.[2]

Synthesis of the Intermediate: A Validated Protocol

The preparation of 4-Chloro-5-nitroquinoline-3-carbonitrile is typically achieved from its 4-hydroxy precursor. The following protocol details a standard and reliable chlorination procedure.

Causality of Reagent Selection

The conversion of a 4-hydroxyquinoline (or its tautomeric 4-quinolone form) to a 4-chloroquinoline requires a potent chlorinating agent.

-

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It effectively converts the hydroxyl group into a chlorophosphate ester, which is an excellent leaving group.

-

N,N-Dimethylformamide (DMF) is often used as a catalyst. It reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻, which is a more powerful and soluble chlorinating agent, facilitating the reaction under milder conditions.

Experimental Workflow: Synthesis Pathway

Caption: Synthesis workflow for 4-Chloro-5-nitroquinoline-3-carbonitrile.

Step-by-Step Synthesis Protocol

Objective: To synthesize 4-Chloro-5-nitroquinoline-3-carbonitrile from 4-Hydroxy-5-nitroquinoline-3-carbonitrile.

Materials:

-

4-Hydroxy-5-nitroquinoline-3-carbonitrile

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Hydroxy-5-nitroquinoline-3-carbonitrile (1.0 eq) in phosphorus oxychloride (5-10 vol eq).

-

Catalyst Addition: To the suspension, add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.1 eq) dropwise.

-

Chlorination: Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching: After cooling the mixture to room temperature, carefully and slowly pour it into a beaker containing a large volume of crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Neutralization & Extraction: The acidic aqueous mixture is then carefully neutralized by the slow addition of solid NaHCO₃ or saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous layer three times with dichloromethane (DCM).

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-Chloro-5-nitroquinoline-3-carbonitrile.

Application in Pharmaceutical Synthesis: The SNAr Reaction

The primary utility of 4-Chloro-5-nitroquinoline-3-carbonitrile lies in its high reactivity towards nucleophiles via Nucleophilic Aromatic Substitution (SₙAr). The chlorine at C4 is an excellent leaving group, and its departure is facilitated by the stabilization of the negatively charged Meisenheimer intermediate by the potent electron-withdrawing nitro and cyano groups.

The SₙAr Mechanism: A Self-Validating System

The trustworthiness of this intermediate in synthesis stems from its predictable reactivity. The SₙAr mechanism proceeds in two well-established steps:

-

Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.

This predictable reactivity allows for the systematic generation of diverse compound libraries by varying the nucleophile.

Key Reaction Pathway: SₙAr

Caption: Application of the intermediate in library synthesis via SₙAr.

Protocol: Synthesis of a 4-Anilino-5-nitroquinoline-3-carbonitrile Derivative

Objective: To demonstrate the SₙAr reaction by synthesizing a representative 4-amino derivative, a common core in kinase inhibitors.[3]

Materials:

-

4-Chloro-5-nitroquinoline-3-carbonitrile

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a reaction vial, dissolve 4-Chloro-5-nitroquinoline-3-carbonitrile (1.0 eq) in NMP or DMF.

-

Reagent Addition: Add the substituted aniline (1.1 eq) followed by the base, DIPEA (2.0 eq). The base acts as a scavenger for the HCl generated during the reaction.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. Add water or diethyl ether to precipitate the product.

-

Purification: Collect the solid by filtration, wash thoroughly with water and then a non-polar solvent like hexanes or ether to remove residual starting materials and solvent. The product can be further purified by column chromatography or recrystallization if necessary.

This protocol can be adapted for a wide array of amine, thiol, or alcohol nucleophiles to generate a library of compounds for screening. The resulting 3-nitroquinoline derivatives are promising templates for developing anticancer agents, particularly as inhibitors of receptors like EGFR.[3]

Safety and Handling

4-Chloro-5-nitroquinoline-3-carbonitrile and its precursors are hazardous chemicals that must be handled with appropriate safety precautions.

| Hazard Category | Description & Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed. (H303)[4] |

| Skin Irritation | Causes skin irritation. (H315)[4]. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | Causes serious eye irritation. (H319)[4]. P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation. (H335). P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Handling & Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Ensure that eyewash stations and safety showers are close to the workstation location.[4] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

This is a summary of hazard information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[4][5]

Conclusion

4-Chloro-5-nitroquinoline-3-carbonitrile is a high-value intermediate for pharmaceutical research. Its synthesis is straightforward, and its reactivity is dominated by the predictable and efficient SₙAr reaction at the C4 position. This reliability allows for the rapid and systematic development of novel quinoline-based compounds. By leveraging the protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this powerful building block to accelerate the discovery and development of new therapeutic agents.

References

-

Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Chloro-3-nitrobenzonitrile. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11275808, 4-Chloro-3-nitroquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11011305, 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-3-nitroquinoline-6-carbonitrile (C10H4ClN3O2). Retrieved from [Link]

- Kumar, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances.

- Haraf, G., et al. (2021).

- Afonso, C. M. M., et al. (2020). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry.

-

Pharmaffiliates. (n.d.). 4-Chloro-3-nitroquinoline. [Link]

- Ames, D. E., & Mehta, A. C. (1972). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 2673-2676.

- Al-Thebeiti, M. S. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC.

- Mátravölgyi, B., et al. (2021). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development.

-

ChemSynthesis. (n.d.). 4-chloro-5,7-dimethoxy-3-quinolinecarbonitrile. [Link]

- Mohamed, H. M., et al. (2015).

- Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- Ghorab, M. M., et al. (2018). STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences.

- Mekheimer, R. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.

- Dow AgroSciences LLC. (2015). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

- Li, X., et al. (2008). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica.

- Kletskii, M. E., et al. (2022).

Sources

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. PubChemLite - 4-chloro-3-nitroquinoline-6-carbonitrile (C10H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 3. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

Application Notes & Protocols: Leveraging 4-Chloro-5-nitroquinoline-3-carbonitrile in Modern Medicinal Chemistry

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1] Within this class, 4-Chloro-5-nitroquinoline-3-carbonitrile emerges as a highly versatile and reactive building block for the synthesis of novel therapeutic agents. Its unique trifunctional architecture—comprising a strategically positioned leaving group (C4-Chloro), a potent electron-withdrawing group (C5-Nitro), and a key pharmacophoric element (C3-Carbonitrile)—provides medicinal chemists with a powerful platform for generating diverse molecular libraries. This guide offers an in-depth exploration of the core reactivity of this scaffold, provides detailed, field-tested protocols for its derivatization, and discusses its application in the rational design of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Value of the Scaffold

The utility of 4-Chloro-5-nitroquinoline-3-carbonitrile stems from the distinct roles of its three key functional groups, which can be manipulated with high selectivity.

-

C4-Chloro Group: This is the primary site for synthetic elaboration. The chlorine atom serves as an excellent leaving group in both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[2] Its reactivity is significantly enhanced by the electron-withdrawing nature of the quinoline ring system and the adjacent nitro group.

-

C5-Nitro Group: As a strong deactivating group, the nitro substituent acidifies the aromatic ring, making the C4 position highly electrophilic and susceptible to nucleophilic attack.[3] This predictable activation is fundamental to the scaffold's utility in SNAr reactions. Furthermore, the nitro group itself can be chemically modified, most commonly via reduction to an amine, which opens a secondary vector for molecular diversification.

-

C3-Carbonitrile Group: The nitrile moiety is a valuable pharmacophore, known for its ability to act as a hydrogen bond acceptor and engage in crucial interactions within biological targets.[4] In the context of kinase inhibition, for example, the 3-quinolinecarbonitrile motif is a well-established feature of potent ATP-competitive inhibitors, where it often forms a key hydrogen bond with the hinge region of the kinase domain.[5][6]

This combination of a reactive handle, an activating group, and a pharmacophoric element makes 4-Chloro-5-nitroquinoline-3-carbonitrile an ideal starting point for library synthesis and lead optimization campaigns.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-chloro-5-nitroquinoline-3-carbonitrile | - |

| Molecular Formula | C₁₀H₄ClN₃O₂ | [7] |

| Molecular Weight | 233.61 g/mol | [7] |

| CAS Number | 126666-61-3 | [7] |

| Appearance | Typically a yellow to orange solid | - |

| XLogP3 | 2.4 | [7] |

Core Reactivity: Mechanisms and Strategic Considerations

Understanding the underlying reactivity of the scaffold is paramount for designing successful synthetic strategies. The two primary pathways for derivatization at the C4 position are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

This is the most common and facile reaction for this scaffold. The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism Causality:

-

Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient C4 carbon. This is the rate-determining step. The strong electron-withdrawing effect of the C5-nitro group and the ring nitrogen is critical for lowering the activation energy of this step.

-

Formation of Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring and, most importantly, onto the oxygen atoms of the nitro group.[8][9] This stabilization is the key reason for the high reactivity of activated aryl halides.

-

Elimination of Chloride: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

Palladium-Catalyzed Cross-Coupling

Key Reactions:

-

Suzuki-Miyaura Coupling: Forms C-C bonds with aryl or vinyl boronic acids/esters. This is invaluable for accessing biaryl structures.[12][13]

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines. It offers a complementary approach to SNAr, particularly for less nucleophilic amines.[10]

-

Sonogashira Coupling: Forms C-C bonds with terminal alkynes, providing access to alkynyl-substituted quinolines.[10]